1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine
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Overview
Description
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with a methylsulfanyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine typically involves the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methylsulfanyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfanyl)-4-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzene
- 4-Ethynylthioanisole
- 1-Ethynyl-4-(methylsulfanyl)benzene
Uniqueness
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine is unique due to the presence of both a sulfonyl group and a pyrrolidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMZFJCHJXLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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